molecular formula C26H29N5O4S B2467205 Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate CAS No. 892275-63-7

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate

Cat. No.: B2467205
CAS No.: 892275-63-7
M. Wt: 507.61
InChI Key: IPSVSHJRSLELRE-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzenesulfonyl group and a piperidine-4-carboxylate ester moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Triazolo[1,5-a]quinazoline: A nitrogen-rich bicyclic system known for its role in modulating kinase activity and DNA intercalation .
  • 4-(Propan-2-yl)benzenesulfonyl group: Enhances solubility and target-binding affinity via sulfonyl interactions with biomolecular receptors .
  • Piperidine-4-carboxylate ester: Contributes to membrane permeability and metabolic stability .

Synthesis: The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for triazole formation. Key intermediates include ethyl 5-formyl-triazole-4-carboxylate derivatives and 4-(propan-2-yl)benzenesulfonyl chloride, which undergo sequential nucleophilic substitution and cyclization .

Properties

IUPAC Name

ethyl 1-[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4S/c1-4-35-26(32)19-13-15-30(16-14-19)23-21-7-5-6-8-22(21)31-24(27-23)25(28-29-31)36(33,34)20-11-9-18(10-12-20)17(2)3/h5-12,17,19H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSVSHJRSLELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, the introduction of the piperidine ring, and the esterification to form the ethyl ester group. Common reagents used in these reactions include sulfonyl chlorides, azides, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Molecular Formula

C26H29N5O4SC_{26}H_{29}N_{5}O_{4}S

Anticancer Activity

Research indicates that compounds similar to Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazole and piperidine can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

The compound has potential antimicrobial properties. In vitro studies have demonstrated that related piperidine derivatives exhibit significant antibacterial and antifungal activities. For example, certain synthesized derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The presence of the sulfonyl group enhances the interaction with microbial targets.

Other Therapeutic Potential

Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits. They could potentially be explored for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Anti-inflammatory Properties : The compound's structural features suggest it may also possess anti-inflammatory effects. Research into related compounds has indicated that they can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition reaction.
  • Piperidine Derivatization : The introduction of the piperidine moiety is accomplished through nucleophilic substitution reactions.
  • Sulfonation : The benzenesulfonyl group is added via electrophilic aromatic substitution.
  • Carboxylation : The final step involves the introduction of the carboxylic acid group to complete the synthesis.

Optimizing reaction conditions such as solvent choice and temperature is crucial for enhancing yield and purity .

Case Study 1: Anticancer Activity Assessment

A study evaluated various triazole-piperidine derivatives for their cytotoxic effects on cancer cell lines. Among these, one derivative demonstrated an IC50 value of 0.99 µM against BT-474 cells, indicating potent anticancer activity. Mechanistic studies revealed that this compound induced apoptosis through cell cycle arrest at the sub-G1 phase .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on synthesizing novel heterocyclic compounds containing piperidine and assessing their antimicrobial activity. Several compounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine structure can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with analogs in terms of structure , bioactivity , and synthetic pathways .

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Functional Groups Bioactivity (Reported) Synthesis Route
Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate (Target) ~529.6 g/mol Triazoloquinazoline, sulfonyl, piperidine ester Under investigation (kinase inhibition) CuAAC, nucleophilic substitution
Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylate ~275.3 g/mol Triazole, formyl, ester Anticancer (ferroptosis induction) Azide-alkyne cycloaddition
Ethyl 4-[(6-methyl-4-oxo-triazolo[1,5-a]pyrazine-3-carbonyl)amino]piperidine-1-carboxylate ~403.4 g/mol Triazolopyrazine, piperidine ester Not reported Amide coupling
Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-thiadiazole-2-carboxylate ~481.6 g/mol Triazole, thiadiazole, ester Antimicrobial Condensation, cyclization

Key Findings:

Structural Complexity and Bioactivity: The target compound’s triazoloquinazoline core distinguishes it from simpler triazole derivatives (e.g., ethyl 1-aryl-5-formyl-triazole-4-carboxylates), which lack fused heterocyclic systems but exhibit ferroptosis-inducing activity in oral squamous cell carcinoma (OSCC) . Compared to Ethyl 4-[(6-methyl-4-oxo-triazolo[1,5-a]pyrazine-3-carbonyl)amino]piperidine-1-carboxylate (a triazolopyrazine analog), the target compound’s benzenesulfonyl group may improve binding to hydrophobic enzyme pockets .

Synthetic Flexibility :

  • The CuAAC route used for the target compound is more efficient than the multi-step condensation required for thiadiazole-triazole hybrids (e.g., compounds in ).

Bioactivity Gaps: Unlike pyrazole-thiadiazole derivatives (e.g., ), the target compound’s bioactivity remains underexplored.

Biological Activity

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound integrates a piperidine ring, a quinazoline core, and a triazole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C26H29N5O4S
  • IUPAC Name : this compound
  • SMILES : CCOC(C(CCC1)CN1c(c(cccc1)c1n1nn2)nc1c2S(c1ccc(C(C)C)cc1)(=O)=O)=O

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit various pharmacological activities:

  • Antihypertensive Effects : Compounds in the quinazoline family are known for their ability to modulate blood pressure through receptor interactions .
  • Neuroprotective Activity : There is evidence suggesting that related piperidine compounds can act as neuroprotective agents and may be beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : The sulfonamide group in the compound may contribute to anti-inflammatory effects, which are critical in managing chronic inflammatory conditions .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Modulation : The presence of the triazole and quinazoline moieties suggests potential interactions with various receptors involved in neurotransmission and inflammation .
  • Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors that could modulate metabolic pathways relevant to disease processes .

In Vivo Studies

Recent studies have demonstrated the efficacy of related compounds in animal models:

  • Neuroprotective Studies : In rodent models of neurodegeneration, compounds with similar structures have shown significant reductions in neuronal damage and improvements in cognitive function .
  • Hypertensive Models : Animal studies have indicated that certain derivatives effectively lower blood pressure without significant side effects, suggesting a favorable therapeutic index for hypertension management .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
AntihypertensiveSignificant reduction in vascular resistance
NeuroprotectionDecreased apoptosis in neuronal cultures
Anti-inflammatoryReduced cytokine production in macrophages

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclocondensation and sulfonation. A typical approach includes:

  • Cyclocondensation : Formation of the triazoloquinazoline core using hydrazine derivatives and dithioimidocarbonates under ice-cold conditions in ethanol with triethylamine as a base .
  • Sulfonation : Introduction of the 4-(propan-2-yl)benzenesulfonyl group via nucleophilic substitution or coupling reactions. Optimize temperature (e.g., 80°C) and catalysts (e.g., PdCl₂(dppf) for cross-coupling) to enhance yield .
  • Piperidine-4-carboxylate functionalization : Ethyl esterification under reflux in polar aprotic solvents.

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in triazoloquinazoline analogs .

Q. What purification techniques optimize yield and purity?

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) .
  • Recrystallization : Ethanol or methanol as solvents to remove insoluble impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data from different synthetic batches?

  • Reproduce reaction conditions : Ensure consistent temperature, solvent ratios, and catalyst loading.
  • Advanced NMR techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., triazole/quinazoline protons) .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) or X-ray structures .

Q. What computational methods are suitable for studying electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against protein databases (e.g., kinases) to hypothesize biological targets .
  • Molecular dynamics simulations : Assess stability in aqueous or lipid bilayer environments .

Q. How to design experiments to elucidate the sulfonation mechanism?

  • Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.
  • Isotopic labeling : Use deuterated solvents or ³⁵S-labeled reagents to trace sulfonate group incorporation .
  • Control reactions : Compare reactivity of alternative sulfonating agents (e.g., SOCl₂ vs. sulfonic acid chlorides) .

Q. How to assess the compound’s stability under varying conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .
  • pH-dependent stability : Incubate in buffered solutions (pH 1–10) and quantify decomposition products .

Q. What strategies identify potential biological targets for this compound?

  • High-throughput screening : Test against kinase or GPCR libraries using fluorescence polarization assays .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified proteins .
  • Proteomic profiling : Use affinity-based pull-down assays coupled with LC-MS/MS to identify interacting proteins .

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